molecular formula C18H16ClFN6O3 B2463281 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901046-29-5

5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2463281
CAS RN: 901046-29-5
M. Wt: 418.81
InChI Key: HOXLBFIIDGSPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClFN6O3 and its molecular weight is 418.81. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Imidazole derivatives, which include the structural backbone of the compound , are studied extensively for their antitumor properties. Specifically, compounds like bis(2-chloroethyl)amino derivatives of imidazole and others have shown promising results in preclinical testing stages, indicating their potential in developing new antitumor drugs (Iradyan et al., 2009).

Industrial Applications

The 1,2,4-triazole moiety, part of the compound's structure, is a raw material in the fine organic synthesis industry. Derivatives of this class are used in the production of a range of products, from agricultural and pharmaceutical products to dyes and high-energy materials. The versatile applications of these derivatives are due to their participation in the production of analytical reagents, flotation reagents, and even heat-resistant polymers (Nazarov et al., 2021).

Synthetic Routes and Chemical Properties

The compound falls within the class of 1,2,4-triazole derivatives, and various synthetic routes for these derivatives have been explored. A broad spectrum of biological activities is attributed to these compounds, which has led to significant interest in developing new methods of synthesis and biological evaluation (Kaushik et al., 2019). Moreover, 3-amino-1,2,4-triazole, a core component of these scaffolds, serves as a starting point for the synthesis of various biologically significant compounds, highlighting the importance of these structures in drug discovery against a range of diseases (Nasri et al., 2021).

properties

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2-fluoroanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN6O3/c1-29-14-7-6-10(19)8-13(14)23-18(28)16-17(21)26(25-24-16)9-15(27)22-12-5-3-2-4-11(12)20/h2-8H,9,21H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLBFIIDGSPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

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